molecular formula C9H14N2O2S B1456621 N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1219976-19-8

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No.: B1456621
CAS No.: 1219976-19-8
M. Wt: 214.29 g/mol
InChI Key: DKDIZAIZJZFXIX-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . It belongs to the class of aromatic compounds and is characterized by the presence of a methylsulfonyl group attached to a benzene ring, along with two dimethylamino groups.

Scientific Research Applications

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine has several scientific research applications:

Preparation Methods

The synthesis of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Methylation: The amino group is methylated to form the dimethylamino group.

    Sulfonylation: Finally, a methylsulfonyl group is introduced to complete the synthesis.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)7-4-5-9(8(10)6-7)14(3,12)13/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDIZAIZJZFXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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